molecular formula C20H19N5 B11213902 N-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11213902
M. Wt: 329.4 g/mol
InChI Key: LVLTWXBDJJNVNL-UHFFFAOYSA-N
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Description

1-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is an organic compound with a complex structure that includes pyrazolo[3,4-d]pyrimidine and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methylphenylhydrazine with 4-methylbenzaldehyde to form an intermediate hydrazone. This intermediate is then cyclized with a suitable reagent, such as formamide, to form the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is unique due to its pyrazolo[3,4-d]pyrimidine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C20H19N5

Molecular Weight

329.4 g/mol

IUPAC Name

1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H19N5/c1-14-3-7-16(8-4-14)11-21-19-18-12-24-25(20(18)23-13-22-19)17-9-5-15(2)6-10-17/h3-10,12-13H,11H2,1-2H3,(H,21,22,23)

InChI Key

LVLTWXBDJJNVNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)C

Origin of Product

United States

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